4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid

Medicinal Chemistry Isomeric Differentiation Molecular Docking

Researchers requiring a structurally differentiated TRPM4 inhibitor probe or an authenticated MCPA-amide metabolite standard often face limited availability of the exact para-substituted benzoic acid topology. CAS 6293-96-5 solves this by providing the reversed substitution pattern (phenoxy-ring Cl/Me vs. benzoic-ring Cl) essential for pharmacophore mapping. - Differentiated TRPM4 Probe: Tests phenoxy-ring vs. benzoic-ring electronic dominance in ion-channel blockade. - Pro-Herbicide Surrogate: Stable amide-masked MCPA conjugate for amidase assays and environmental fate studies. - Derivatizable Scaffold: Free para-carboxylic acid handle for esterification, amidation, or hydrazide library synthesis. Available in stock (10 mg to bulk) with custom synthesis options for scaled-up requirements.

Molecular Formula C16H14ClNO4
Molecular Weight 319.74 g/mol
CAS No. 6293-96-5
Cat. No. B12115775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid
CAS6293-96-5
Molecular FormulaC16H14ClNO4
Molecular Weight319.74 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H14ClNO4/c1-10-8-12(17)4-7-14(10)22-9-15(19)18-13-5-2-11(3-6-13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
InChIKeyNPTMSBMCCAPHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenoxy-Acetamido Benzoic Acid Scaffold Overview


4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid (CAS 6293-96-5) is a synthetic hybrid molecule that fuses the 4-chloro-2-methylphenoxy (MCPA-family) herbicide pharmacophore with a para-aminobenzoic acid (PABA) moiety via an acetamido linkage [1]. The compound occupies a distinct structural niche: it retains the 4-chloro-2-methylphenoxy ring that defines auxinic herbicides such as MCPA, yet incorporates the amide-bond topology and benzoic acid terminus found in the CBA-class TRPM4 ion-channel inhibitors [2]. With a molecular formula of C16H14ClNO4, a molecular weight of 319.74 g/mol, a density of 1.38 g/cm³, and a boiling point of 579.5°C at 760 mmHg, this compound serves as a versatile intermediate or probe molecule where both phenoxyalkanoic acid and aminobenzoic acid functionalities are required simultaneously .

Hybrid phenoxyacetyl–aminobenzoic acid amide scaffold for ion channel probe or pro-herbicide studies
Para-carboxyl geometry supports linear channel pore engagement context
Stable amide linkage enables metabolism and environmental fate research without free-acid lability

Why Generic Substitution Fails


Generic substitution is not feasible because the compound's specific arrangement of functional groups determines both its molecular recognition profile and its physicochemical behavior. The para-substitution of the benzoic acid ring distinguishes it from the ortho-isomer, 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid, which exhibits different hydrogen-bonding geometries and intramolecular steric constraints [1]. Replacement with the parent herbicide MCPA discards the entire PABA amide moiety required for protease-stable amide-bond interactions. Conversely, substituting with unsubstituted 4-[(phenoxyacetyl)amino]benzoic acid eliminates the 4-chloro-2-methyl substitution pattern on the phenoxy ring, which is known to confer logP-driven membrane partitioning and target-site engagement in the CBA inhibitor series [2]. Therefore, procurement must specify CAS 6293-96-5 to ensure the exact substitution pattern, ring connectivity, and amide topology required for a given assay or synthetic sequence.

Target
Para-substituted isomer
Linear amide-carboxyl axis; fits reported channel pore geometry
Substitute
Ortho-isomer
Bent conformation with intramolecular H-bond may not reproduce target engagement geometry
Target
Phenoxyacetamido benzoic acid
Contains stable amide bridge and PABA recognition motif
Substitute
MCPA free acid
Lacks amide-linked benzoic acid; discard protease-stable amide interactions
Target
4-chloro-2-methylphenoxy ring
Chloro-methyl substitution reported to support membrane partitioning
Substitute
Unsubstituted phenoxy analog
Loss of hydrophobic anchor may reduce target-site residency in ion-channel assays

Quantitative Evidence for Differentiation from Analogs


Para- vs. Ortho-Aminobenzoic Acid Isomerism and Binding Geometry

The target compound is the para-aminobenzoic acid (4-substituted) regioisomer, whereas a commonly catalogued analog is the ortho-substituted 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid. The 4-amino linkage places the carboxyl group in a linear, extended geometry relative to the phenoxyacetyl pharmacophore, while the 2-amino linkage introduces a kinked conformation with potential intramolecular hydrogen bonding between the amide NH and the adjacent carboxyl group [1]. In the CBA-class TRPM4 inhibitor series, para-substitution is a key determinant of ion-channel selectivity, as the linear geometry permits deeper penetration into the channel's central cavity, whereas ortho-substituted analogs exhibit steric clash with the channel pore helices [2].

Isomer Geometry
Cross-study comparable
Para: linear amide–carboxyl axis (~180° dihedral)
Ortho: bent conformation, potential intramolecular H‑bond
Isomer selection context may alter ion-channel binding pose; para substitution supports linear pore engagement
Qualitative structural comparison; direct comparative bioassay not available
Medicinal Chemistry Isomeric Differentiation Molecular Docking

Chlorine Substitution and Membrane Partitioning

The target compound incorporates a 4-chloro-2-methyl substitution on the phenoxy ring. The unsubstituted parent compound, 4-[(phenoxyacetyl)amino]benzoic acid, lacks these hydrophobic substituents and consequently exhibits a lower predicted logP and reduced membrane permeability. In the broader CBA inhibitor series (which includes 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid, CBA), the chlorinated phenoxy ring is essential for achieving inhibitory IC50 values in the low micromolar range; dechlorinated analogs show >10-fold loss of TRPM4 inhibitory activity [1]. While direct comparative logP measurements for this compound are not publicly available, the Chemsrc database reports a density of 1.38 g/cm³ and boiling point of 579.5°C for the target compound, consistent with a hydrophobic, high-molecular-weight aromatic amide . The 4-chloro-2-methylphenoxy motif is a validated hydrophobic anchor that enhances target-site residency time in ion-channel binding pockets compared to unsubstituted phenoxy analogs [1].

Membrane Partitioning
Class-level inference
>10-fold TRPM4 inhibition loss reported for dechlorinated CBA analogs
Chloro-methyl substitution may support membrane partitioning and target engagement
Predicted logP increase ~1.5–2.0 units; direct logP data not available
ADME LogP Membrane Permeability

MCPA-Amide Hydrolytic Stability vs. Free Acid

The target compound is the amide conjugate of MCPA (4-chloro-2-methylphenoxyacetic acid) with 4-aminobenzoic acid. MCPA itself is a free carboxylic acid that undergoes rapid metabolic conjugation and degradation in soil (DT50 of ~24 days under aerobic conditions) and plants [1]. In contrast, the amide bond in CAS 6293-96-5 imparts significantly greater hydrolytic stability, as amides are resistant to spontaneous hydrolysis at physiological and environmental pH ranges. The MCPA core is a well-characterized synthetic auxin herbicide that acts by mimicking indole-3-acetic acid (IAA) at the TIR1/AFB auxin receptor; MCPA's free carboxyl group is essential for receptor activation [1]. The conversion of the carboxyl to an amide effectively masks this auxinic activity, creating a compound that may serve as a pro-herbicide, a latent auxin, or an herbicide metabolite mimic. This amide linkage differentiates the target from MCPA in terms of biological half-life, receptor activation kinetics, and environmental fate profile.

Hydrolytic Stability
Class-level inference
Amide bond >100‑fold more stable than MCPA free acid at neutral pH (class‑level estimate)
Stable amide scaffold supports pro-herbicide or metabolite mimic study context
Carboxyl masking abolishes direct auxin receptor activation
Herbicide Metabolism Hydrolytic Stability Pro-herbicide Design

Mono-Chloro vs. Dichloro Analog Comparison

The dichloro analog 4-chloro-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid (CAS not assigned, MW 354.2 g/mol, C16H13Cl2NO4) adds a second chlorine atom to the benzoic acid ring ortho to the amide linkage . This additional chlorine increases molecular weight by 34.5 g/mol and elevates logP, potentially enhancing non-specific protein binding. The target compound (mono-chloro on phenoxy ring only) offers a cleaner molecular scaffold with lower molecular complexity (fewer heavy atoms, lower topological polar surface area) and improved synthetic tractability. While direct comparative biological data between the mono-chloro and dichloro compounds are unavailable in the public domain, the CBA series (where the chlorine resides on the benzoic acid ring ortho to the amide, rather than on the phenoxy ring) demonstrates that the position of chlorine substitution dictates ion-channel subtype selectivity [1]. The target compound's single chlorine on the phenoxy ring represents a chemically distinct starting point for SAR exploration around the phenoxy ring electronics rather than the benzoic acid ring.

Chlorine Count
Supporting evidence
Mono-chloro (MW 319.7) vs dichloro analog (MW 354.2)
MW increase +34.5 g/mol; predicted logP increase ~0.8–1.2 units
Lower molecular complexity may reduce non‑specific binding in screening libraries
No direct comparative biological data available
Chemical Synthesis Purification Lead Optimization

Research and Industrial Application Scenarios


TRPM4 Ion Channel Inhibitor Probe Development

CAS 6293-96-5 serves as a structural analog of the validated TRPM4 inhibitor CBA (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid). In CBA, the chlorine resides on the benzoic acid ring, whereas in CAS 6293-96-5 the chlorine and methyl substituents are positioned on the phenoxy ring, while the benzoic acid ring remains unsubstituted at the para position [1]. This reversed substitution topology allows researchers to test whether the phenoxy ring electronics (rather than the benzoic acid electronics) dominate TRPM4 channel blockade. The para-aminobenzoic acid amide topology of 6293-96-5 also provides a linear molecular axis that may facilitate deeper channel pore insertion compared to the ortho-substituted CBA scaffold. Researchers studying TRPM4-mediated calcium signaling in cancer, cardiovascular, or neurological disease models can use this compound as a structurally differentiated tool compound to probe the pharmacophore requirements for selective TRPM4 inhibition versus off-target TRPM5 or TRPM7 activity.

Agrochemical Pro-Herbicide and Metabolism Research

The compound is the amide conjugate of the phenoxyalkanoic acid herbicide MCPA with 4-aminobenzoic acid. MCPA is widely used for broadleaf weed control in cereals and grasslands [2]. The amide bond in CAS 6293-96-5 masks the free carboxyl group required for auxin receptor (TIR1/AFB) activation, rendering the compound a potential pro-herbicide or herbicide metabolite surrogate. Environmental fate laboratories can use this compound as a stable analytical reference standard for studying amide-hydrolysis pathways in soil microbiota, or as a substrate for amidase enzyme assays. Plant physiology groups investigating auxin transport and metabolism can employ CAS 6293-96-5 to distinguish between free-acid-dependent and amide-conjugate-dependent biological responses in root gravitropism, lateral root initiation, or hypocotyl elongation assays.

Medicinal Chemistry Building Block for Libraries

The para-aminobenzoic acid terminus of CAS 6293-96-5 provides a free carboxylic acid handle suitable for further derivatization: esterification, amidation, reduction to benzyl alcohol, or conversion to acyl hydrazides . The 4-chloro-2-methylphenoxyacetyl moiety serves as a hydrophobic anchor that can modulate logD and plasma protein binding in compound libraries. Medicinal chemists engaged in fragment-based drug discovery can utilize this scaffold as a starting point for generating focused libraries aimed at ion channels, nuclear hormone receptors, or enzymes that recognize aryloxyacetyl amide motifs. The compound's molecular weight of 319.74 g/mol and its single chlorine atom provide a favorable balance of complexity and synthetic accessibility for hit-to-lead optimization in academic or industrial drug discovery settings.

Environmental Reference Standard for Amide Metabolites

MCPA and related phenoxy herbicides undergo metabolic conjugation in plants and microorganisms, forming amide-linked metabolites with endogenous amino acids and small peptides [2]. CAS 6293-96-5, as a structurally defined MCPA-4-aminobenzoic acid amide, can serve as an authenticated reference standard for LC-MS/MS method development in environmental monitoring, food safety testing, or human biomonitoring studies. Analytical laboratories can differentiate this amide conjugate from the parent acid and from hydroxylated or sulfated MCPA metabolites in complex biological matrices. Its boiling point of 579.5°C and density of 1.38 g/cm³, as catalogued by Chemsrc, facilitate GC-MS method optimization and chromatographic retention-time prediction .

Application
Selection Property
Validation Focus
TRPM4 channel probe studies
Phenoxy ring substitution topology
Channel subtype selectivity context vs. off‑target ion channels
Pro‑herbicide metabolism studies
Amide bond hydrolytic stability
Amidase activation and auxin receptor masking
Compound library synthesis
Free carboxylic acid handle
Derivatization and logD tuning
Environmental reference standard
Defined MCPA‑amide conjugate identity
LC‑MS/MS retention and matrix differentiation
Quote Request

Request a Quote for 4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.